2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-{3-bromobicyclo[111]pentan-1-yl}acetic acid is a compound with a unique bicyclic structure, characterized by a bromine atom attached to a bicyclo[111]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromobicyclo[111]pentan-1-yl}acetic acid typically involves the functionalization of the bicyclo[111]pentane core One common method includes the bromination of bicyclo[11The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-bromo-3-chlorobicyclo[1.1.1]pentane. These intermediates are then subjected to further reactions to introduce the acetic acid group, often using catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used .
Scientific Research Applications
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to new drug candidates.
Materials Science: The unique bicyclic structure is explored for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with molecular targets through its bromine and acetic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The bicyclic structure also allows for unique binding interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Uniqueness
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJRBQZYWXZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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